molecular formula C8H7ClN2O2S B13624863 5-chloro-1H-indole-3-sulfonamide

5-chloro-1H-indole-3-sulfonamide

Cat. No.: B13624863
M. Wt: 230.67 g/mol
InChI Key: GXFRDVKPBVGBEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1H-indole-3-sulfonamide typically involves the chlorination of indole followed by sulfonamide formation. One common method includes the reaction of 5-chloroindole with sulfonamide reagents under specific conditions . The reaction conditions often involve the use of catalysts and solvents to facilitate the process and achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-1H-indole-2-sulfonamide
  • 5-chloro-1H-indole-3-carboxamide
  • 5-chloro-1H-indole-3-acetamide

Uniqueness

5-chloro-1H-indole-3-sulfonamide is unique due to the presence of both the chloro and sulfonamide groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H7ClN2O2S

Molecular Weight

230.67 g/mol

IUPAC Name

5-chloro-1H-indole-3-sulfonamide

InChI

InChI=1S/C8H7ClN2O2S/c9-5-1-2-7-6(3-5)8(4-11-7)14(10,12)13/h1-4,11H,(H2,10,12,13)

InChI Key

GXFRDVKPBVGBEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CN2)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.